molecular formula C27H27NO2 B11268359 3-hydroxy-1-(4-methylbenzyl)-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(4-methylbenzyl)-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11268359
M. Wt: 397.5 g/mol
InChI Key: PIFRGXNKJDMAOT-UHFFFAOYSA-N
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Description

3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidone ring.

    Aromatic Substitution:

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, using oxidizing agents such as hydrogen peroxide or other peroxides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-[(4-METHYLPHENYL)METHYL]-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its pyrrolidone core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

4-hydroxy-1-[(4-methylphenyl)methyl]-3-phenyl-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H27NO2/c1-18(2)21-13-15-23(16-14-21)25-24(22-7-5-4-6-8-22)26(29)27(30)28(25)17-20-11-9-19(3)10-12-20/h4-16,18,25,29H,17H2,1-3H3

InChI Key

PIFRGXNKJDMAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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